Dotriacontanedioic acid
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Overview
Description
Dotriacontanedioic acid is a long-chain dicarboxylic acid with the molecular formula C₃₂H₆₂O₄ It is a saturated fatty acid with two carboxyl groups at each end of a 32-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Dotriacontanedioic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain hydrocarbons. For instance, the oxidation of dotriacontane can yield this compound. The reaction typically requires strong oxidizing agents such as potassium permanganate or chromic acid under controlled conditions to ensure complete oxidation of the terminal methyl groups to carboxyl groups .
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic oxidation of long-chain alkanes. The process involves the use of catalysts such as cobalt or manganese salts to facilitate the oxidation reaction. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the desired dicarboxylic acid .
Chemical Reactions Analysis
Types of Reactions: Dotriacontanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain dicarboxylic acids.
Reduction: Reduction of the carboxyl groups can yield the corresponding alcohols.
Esterification: Reaction with alcohols in the presence of acid catalysts forms esters.
Amidation: Reaction with amines forms amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).
Amidation: Amines (e.g., ethylamine, butylamine) and coupling agents (e.g., dicyclohexylcarbodiimide).
Major Products:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Long-chain diols.
Esterification: Dotriacontanedioate esters.
Amidation: this compound amides.
Scientific Research Applications
Dotriacontanedioic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in lipid metabolism and as a component of biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a biomaterial for tissue engineering.
Industry: Utilized in the production of high-performance lubricants, surfactants, and plasticizers.
Mechanism of Action
The mechanism of action of dotriacontanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in fatty acid metabolism, influencing cellular processes such as energy production and signal transduction .
Comparison with Similar Compounds
Dotriacontanedioic acid can be compared with other long-chain dicarboxylic acids such as:
- Hexadecanedioic acid (C₁₆H₃₀O₄)
- Octadecanedioic acid (C₁₈H₃₄O₄)
- Eicosanedioic acid (C₂₀H₃₈O₄)
Uniqueness: this compound stands out due to its longer carbon chain, which imparts unique physical and chemical properties. Its extended chain length results in higher melting points and greater hydrophobicity compared to shorter-chain dicarboxylic acids. These properties make it particularly useful in applications requiring high thermal stability and water resistance .
Properties
IUPAC Name |
dotriacontanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62O4/c33-31(34)29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32(35)36/h1-30H2,(H,33,34)(H,35,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGDBIXJUHHOIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550654 |
Source
|
Record name | Dotriacontanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14604-28-5 |
Source
|
Record name | Dotriacontanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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